Isocyanate de 3,4-difluorophényle

Vue d'ensemble

Description

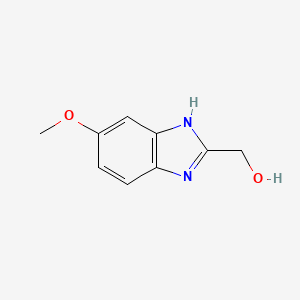

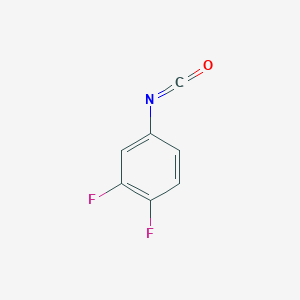

3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group . It is used in the preparation of (±)-trans-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide .

Molecular Structure Analysis

The molecular formula of 3,4-Difluorophenyl isocyanate is C7H3F2NO . It has an average mass of 155.102 Da and a monoisotopic mass of 155.018265 Da .

Physical And Chemical Properties Analysis

3,4-Difluorophenyl isocyanate is a liquid at 20°C . It has a density of 1.2±0.1 g/cm³ , a boiling point of 186.4±30.0 °C at 760 mmHg , and a flash point of 58.9±14.2 °C . Its refractive index is 1.489 , and it has a molar refractivity of 35.9±0.5 cm³ . The compound has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Applications De Recherche Scientifique

Synthèse organique

Isocyanate de 3,4-difluorophényle: est un réactif précieux en synthèse organique. Il agit comme un électrophile qui peut réagir avec divers nucléophiles pour former des urées, des carbamates et des amides . Ces réactions sont fondamentales dans la création d'une large gamme de composés organiques utilisés dans les produits pharmaceutiques, les produits agrochimiques et les colorants.

Chimie médicinale

En chimie médicinale, l'this compound est utilisé pour synthétiser des bibliothèques de petites molécules pour la découverte de médicaments . Sa capacité à introduire des atomes de fluor dans les molécules est particulièrement utile, car les composés fluorés présentent souvent une activité biologique et une stabilité métabolique améliorées.

Science des matériaux

Ce composé est également utilisé dans le développement de matériaux avancés. Par exemple, il peut être utilisé pour préparer des polymères ayant des propriétés mécaniques spécifiques ou pour modifier la surface des matériaux afin de modifier leur interaction avec d'autres substances .

Développement de pesticides

Le groupe isocyanate dans l'this compound est réactif envers les alcools et les amines, ce qui en fait un précurseur dans la synthèse de divers pesticides. La partie difluorophényle peut conférer des propriétés telles qu'une puissance et une sélectivité accrues aux molécules de pesticides .

Agents d'imagerie

This compound: peut être utilisé pour synthétiser des agents de contraste pour des techniques d'imagerie médicale telles que l'IRM. L'introduction d'atomes de fluor peut améliorer les propriétés de contraste de ces agents .

Recherche chimique

En recherche chimique, l'this compound sert de bloc de construction pour la conception de nouveaux composés avec des applications potentielles dans divers domaines. Les chercheurs peuvent explorer sa réactivité pour développer de nouvelles méthodologies de synthèse ou pour étudier les mécanismes réactionnels .

Safety and Hazards

3,4-Difluorophenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Mécanisme D'action

Target of Action

3,4-Difluorophenyl isocyanate is a highly reactive compound that forms diverse covalent bonds with other molecules

Mode of Action

The mode of action of 3,4-Difluorophenyl isocyanate is contingent upon the specific reaction it engages in . As an isocyanate, it can react with compounds containing active hydrogen atoms to form urethane or urea linkages. This reactivity allows it to participate in a wide range of chemical reactions, leading to various changes in the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Difluorophenyl isocyanate. For instance, exposure to moisture can lead to the hydrolysis of isocyanates . Moreover, the compound should be handled under a hood to avoid the generation of vapors/aerosols .

Analyse Biochimique

Biochemical Properties

3,4-Difluorophenyl isocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a Lewis acid, facilitating the formation of covalent bonds between reactants . This compound is known to interact with enzymes involved in the synthesis of complex organic molecules, such as piperazine derivatives . The nature of these interactions often involves the formation of stable intermediates that can further react to form the desired products.

Cellular Effects

The effects of 3,4-Difluorophenyl isocyanate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause respiratory tract irritation and skin irritation, indicating its potential to disrupt normal cellular functions . Additionally, its reactivity with cellular proteins can lead to alterations in cell signaling pathways, potentially affecting gene expression and metabolic processes.

Molecular Mechanism

At the molecular level, 3,4-Difluorophenyl isocyanate exerts its effects through several mechanisms. It forms covalent bonds with biomolecules, which can result in enzyme inhibition or activation . This compound’s high reactivity allows it to interact with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. These interactions can also result in changes in gene expression, as the compound may affect transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Difluorophenyl isocyanate can change over time. This compound is known to be moisture-sensitive and heat-sensitive, which can affect its stability and degradation . Over time, it may degrade into less reactive products, reducing its effectiveness in biochemical reactions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent respiratory and skin irritation, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3,4-Difluorophenyl isocyanate vary with different dosages in animal models. At low doses, it may act as a catalyst or reagent without causing significant adverse effects . At high doses, it can cause toxic effects, including respiratory and skin irritation . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

3,4-Difluorophenyl isocyanate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can affect metabolic flux and metabolite levels by forming stable intermediates that participate in further biochemical reactions. Its interactions with enzymes involved in organic synthesis highlight its role in complex metabolic pathways.

Transport and Distribution

Within cells and tissues, 3,4-Difluorophenyl isocyanate is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s volatility and reactivity also influence its distribution, as it can readily diffuse across cell membranes and interact with intracellular targets.

Subcellular Localization

The subcellular localization of 3,4-Difluorophenyl isocyanate is influenced by its chemical properties and interactions with cellular components . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s activity and function, as it interacts with specific biomolecules within these compartments.

Propriétés

IUPAC Name |

1,2-difluoro-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWJVFMNWMLZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370455 | |

| Record name | 3,4-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42601-04-7 | |

| Record name | 3,4-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)